molecular formula C12H12N2 B075555 4,4'-Dimethyl-2,2'-bipyridine CAS No. 1134-35-6

4,4'-Dimethyl-2,2'-bipyridine

Cat. No. B075555
CAS RN: 1134-35-6
M. Wt: 184.24 g/mol
InChI Key: NBPGPQJFYXNFKN-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-2,2'-bipyridine is a derivative of bipyridine with methyl groups at the 4 and 4' positions. This compound is relevant in various chemical studies due to its unique structural and electronic properties, often used as a ligand in coordination chemistry.

Synthesis Analysis

4,4'-Dimethyl-2,2'-bipyridine can be synthesized from substituted 2-halopyridines using modified Negishi cross-coupling conditions. This method provides an efficient and scalable approach, making it a versatile starting material for the synthesis of functionalized 2,2'-bipyridines (Havas et al., 2009).

Molecular Structure Analysis

The molecular structure of 4,4'-dimethyl-2,2'-bipyridine complexes has been thoroughly analyzed. For example, studies have shown that the crystal and molecular structures of its complexes form hydrogen-bonded chains with specific bonding features affecting their ferroelectric and phase transition characteristics (Bator et al., 2011).

Chemical Reactions and Properties

4,4'-Dimethyl-2,2'-bipyridine reacts with various metals to form coordination compounds. The nature of the metal ions significantly affects the properties and structures of these complexes. The compound has been used to form diverse materials with unique electronic and structural properties, showing the influence of the ligand on the chemistry of the complexes formed (Willett et al., 2001).

Physical Properties Analysis

The physical properties, such as phase transitions and vibrational characteristics, of 4,4'-dimethyl-2,2'-bipyridine and its complexes have been extensively studied. Differential scanning calorimetry and other techniques have been used to reveal unique physical transitions and properties related to their crystal packing and hydrogen bonding (Bator et al., 2011).

Chemical Properties Analysis

Chemically, 4,4'-Dimethyl-2,2'-bipyridine shows varied reactivity based on its electronic structure and the nature of substituents. Its chemical properties have been exploited in the synthesis of complex architectures, highlighting its role as a building block in supramolecular chemistry (Havas et al., 2009).

Scientific Research Applications

  • Catalytic Activity for Carbon Dioxide Reduction : A study by Smieja and Kubiak (2010) in "Inorganic Chemistry" found that 4,4'-Dimethyl-2,2'-bipyridine, as part of a Re(bipy)(CO)3Cl complex, showed improved catalytic activity for the reduction of carbon dioxide to carbon monoxide (Smieja & Kubiak, 2010).

  • Molecular Organization Studies : Research by Hoeppener et al. (2008) in "Current Nanoscience" explored the molecular organization of 4,4'-Dimethyl-2,2'-bipyridines at the solid-liquid interface, relevant for the performance of organic materials like solar cells and sensors (Hoeppener et al., 2008).

  • Polyketone Preparation : A study in "Journal of Applied Polymer Science" by Guo et al. (2012) utilized 4,4'-Dimethyl-2,2'-bipyridine as a catalyst for the copolymerization of carbon monoxide and styrene, demonstrating its role in producing polyketone (Guo et al., 2012).

  • Dye-Sensitized Solar Cells (DSCs) : Constable et al. (2009) in "Dalton Transactions" reported the use of 4,4'-Dimethyl-2,2'-bipyridine derivatives in copper(I) complexes for incorporation into copper-based dye-sensitized solar cells, highlighting its potential in renewable energy technologies (Constable et al., 2009).

  • Synthesis of Novel Ligands : Research by Haberecht et al. (2005) in "Zeitschrift für Naturforschung B" focused on the synthesis of 4,4'-Dimethyl-2,2'-bipyridine derivatives for the design of push-pull ligands, important in the development of new materials (Haberecht et al., 2005).

  • Synthesis of Bifunctional Lanthanide Chelators : Havas et al. (2009) in "Tetrahedron" described the synthesis of 4,4'-Dimethyl-2,2'-bipyridine as a starting material for creating bifunctional lanthanide chelators, which have applications in biolabels and luminescence studies (Havas et al., 2009).

Safety And Hazards

4,4’-Dimethyl-2,2’-bipyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

4,4’-Dimethyl-2,2’-bipyridine is used as a chemical intermediate. It can be used for the determination of ferrous and cyanide compounds . It may also be used as a ligand in the preparation of transition metal complexes .

properties

IUPAC Name

4-methyl-2-(4-methylpyridin-2-yl)pyridine
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InChI

InChI=1S/C12H12N2/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12/h3-8H,1-2H3
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InChI Key

NBPGPQJFYXNFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
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DSSTOX Substance ID

DTXSID3061552
Record name 4,4'-Dimethyl-2,2'-bipyridine
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Molecular Weight

184.24 g/mol
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Physical Description

White to pale orange crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dimethyl-2,2'-dipyridyl
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Product Name

4,4'-Dimethyl-2,2'-bipyridine

CAS RN

1134-35-6
Record name 4,4′-Dimethyl-2,2′-bipyridine
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 2,2'-Bipyridine, 4,4'-dimethyl-
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Record name 4,4'-Dimethyl-2,2'-bipyridine
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Record name 4,4'-dimethyl-2,2'-bipyridyl
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Record name 4,4′-Dimethyl-2,2′-bipyridine
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Synthesis routes and methods

Procedure details

Freshly distilled 4-picoline (600 ml) was refluxed with palladium on carbon 10% (w/w) for five days. The mixture was then refluxed for a further hour after addition of 100 ml of hot benzene. The palladium on carbon was then removed by filtration (glass-fibre paper). The filtration was repeated until a clear yellow solution was obtained. The volume of the solution was reduced by rotary evaporation to about 200 ml. and was left to stand for 24 hours. White crystals appeared which, after collection, were recrystalised from ethyl acetate. A colourless solid was recovered.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,380
Citations
RD Willett, G Pon, C Nagy - Inorganic Chemistry, 2001 - ACS Publications
The reaction of 4,4‘-dimethyl-2,2-bipyridine (henceforth dmbp) with copper(I) and/or copper(II) bromide under a wide variety of conditions has led to the isolation of 10 different …
Number of citations: 90 pubs.acs.org
K Kalateh, R Ahmadi, V Amani - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, [CdI2(C12H12N2)(C2H6OS)], the CdII cation is coordinated by two N atoms from a dimethylbipyridine ligand, one O atom from a dimethyl sulfoxide molecule and …
Number of citations: 37 scripts.iucr.org
BJ Pages, Y Zhang, F Li, J Sakoff… - European Journal of …, 2015 - Wiley Online Library
Platinum anticancer complexes incorporating 2,2′‐bipyridine (bpy), 4,4′‐dimethyl‐2,2′‐bipyridine (44Me 2 bpy) or 2‐(2′‐pyridyl)quinoxaline (2pq) as polyaromatic ligands and the …
C Baffert, S Dumas, J Chauvin, JC Leprêtre… - Physical Chemistry …, 2005 - pubs.rsc.org
The photophysical, photochemical and electrochemical studies of a mixture of bipyridinyl ruthenium ([RuII(bpy)3]2+) and manganese ([MnII(L)3]2+ or [Mn2III,IVO2(L)4]3+, L = bpy (2,2′-…
Number of citations: 29 pubs.rsc.org
M Barquín, N Cocera, MJG Garmendia… - Inorganica Chimica …, 2010 - Elsevier
By the reactions of Cu(AcO) 2 ·H 2 O and Cu(HCOO) 2 ·4H 2 O with 4,4′-dimethyl-2,2′-bipyridine and 5,5′-dimethyl-2,2′-bipyridine the compounds [Cu(AcO) 2 (4,4′-Me 2 -2,2′-…
Number of citations: 20 www.sciencedirect.com
MAVR da Silva, CMA do Rio, VMF Morais - Journal of the Chemical …, 1997 - pubs.rsc.org
The standard (p=0.1 MPa) molar enthalpies of formation for 4-methylbiphenyl, 4,4′-dimethylbiphenyl and 4,4′-dimethyl-2,2′-bipyridine were derived from the standard molar …
Number of citations: 36 pubs.rsc.org
F Hung-Low, A Renz, KK Klausmeyer - Journal of Chemical …, 2009 - Springer
The reaction of AgBF 4 with 4,4′-dimethyl-2,2′-bipyridine and 2,2′-bipyridine yields three previously unreported compounds. The molecular structures of these compounds were …
Number of citations: 22 link.springer.com
DH Gibson, X Yin, H He, MS Mashuta - Organometallics, 2003 - ACS Publications
Reactions of fac-[Re(dmbpy)(CO) 3 COOH] (1) alone or together with fac-[Re(dmbpy)(CO) 3 CHO] (4) or other compounds which could be generated in photocatalytic reductions of CO 2 …
Number of citations: 88 pubs.acs.org
V Amani, A Abedi, S Ghabeshi, HR Khavasi… - Polyhedron, 2014 - Elsevier
A series of Au(III) complexes, [Au(4,4′-dmbipy)X 2 ] + Y − where X = Cl, Br and Y = [AuCl 4 ], [AuCl 2 ], [ClO 4 ], [AuBr 4 ], were prepared from the reactions of HAuCl 4 ·3H 2 O/AuBr 3 …
Number of citations: 41 www.sciencedirect.com
R Ahmadi, K Kalateh, A Abedi, V Amani… - … Section E: Structure …, 2008 - scripts.iucr.org
In the molecule of the title compound, [InCl3(C12H12N2)(C2H6OS)], the InIII atom is six-coordinated in a distorted octahedral configuration by two N atoms from the chelating 4,4′-…
Number of citations: 44 scripts.iucr.org

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